3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid
Description
3-(Methoxycarbonyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid is a tetrahydroindazole derivative featuring a methoxycarbonyl (ester) group at position 3 and a carboxylic acid moiety at position 5.
Properties
Molecular Formula |
C10H12N2O4 |
|---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
3-methoxycarbonyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid |
InChI |
InChI=1S/C10H12N2O4/c1-16-10(15)8-6-4-5(9(13)14)2-3-7(6)11-12-8/h5H,2-4H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
KNDNQFMQYYGILH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NNC2=C1CC(CC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization of Hydrazone and Ketone Derivatives
One of the most common approaches involves the cyclization of hydrazone intermediates derived from phenylhydrazines and cyclohexanone derivatives, followed by oxidation and esterification steps.
- A study reported the synthesis of tetrahydroindazole derivatives via condensation of phenylhydrazine with cyclohexanone derivatives, followed by cyclization and subsequent functionalization (Reference).
- The process involves initial formation of hydrazones, which then undergo intramolecular cyclization to form the indazole ring system.
Nucleophilic Substitution on Halo Esters
The esterification of the carboxylic acid with methanol under acidic or basic conditions, followed by selective hydrolysis, facilitates the introduction of the methoxycarbonyl group at the 3-position.
- Esterification using methyl chloroformate or methyl iodide in the presence of base or acid catalysts.
- Hydrolysis of esters to obtain the free acid, which can then be re-esterified at the desired position.
Specific Synthesis Example
A detailed synthetic route for similar indazole derivatives involves:
- Starting from 4,5,6,7-tetrahydroindazole-3-carboxylic acid.
- Activation of the acid with reagents like N-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride in methanol to form the methyl ester.
- Selective functionalization at the 3-position via nucleophilic attack or esterification.
Synthesis Data Table
Notable Research Findings and Methodologies
- Hydrolysis of Ester Derivatives: Basic hydrolysis of ester groups on indazole derivatives has been shown to produce the corresponding carboxylic acids efficiently (Reference).
- Use of Organophosphorus Reagents: Reductive cyclization methods using organophosphorus compounds have been employed to synthesize indazole cores, which can be further functionalized (Reference).
- Multi-step Synthesis: The synthesis of tetrahydroindazoles with ester groups often involves multi-step reactions, including lithiation, chlorination, and cyclization, followed by esterification or hydrolysis.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxycarbonyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the indazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
3-(Methoxycarbonyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Findings:
Substituent Effects on Bioactivity: The methoxycarbonyl group (ester) at position 3 (target compound) is expected to increase lipophilicity compared to carboxylic acid derivatives (e.g., and ). This modification may enhance blood-brain barrier penetration or binding to hydrophobic enzyme pockets.
Physicochemical Properties :
- Lipophilicity : Cyclopropyl-substituted derivatives () exhibit higher density (1.27 g/cm³) and molecular weight (220.27), suggesting increased hydrophobicity.
- Acidity : The pKa of the carboxylic acid group in methyl 3-cyclopropyl-... () is predicted at 15.08, indicating moderate acidity influenced by adjacent substituents .
Safety and Handling: Compounds like 4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid () carry hazard statements H302 (harmful if swallowed) and H315 (skin irritation), emphasizing the need for proper protective equipment .
Structural Similarity: highlights a 98% similarity between 3-methyl and 3,5-dimethyl derivatives, suggesting minor structural changes can retain or modulate biological activity .
Biological Activity
3-(Methoxycarbonyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid is a heterocyclic compound belonging to the indazole family. Indazole derivatives are recognized for their diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, applications in drug development, and relevant research findings.
- Molecular Formula : C10H12N2O4
- Molecular Weight : 224.21 g/mol
- IUPAC Name : 3-methoxycarbonyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid
- Canonical SMILES :
COC(=O)C1=NNC2=C1CC(CC2)C(=O)O
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various physiological effects. The precise molecular pathways and targets vary depending on the biological context.
Biological Activities
Research has indicated several significant biological activities associated with this compound:
1. Antimicrobial Activity
- Studies have shown that indazole derivatives possess antimicrobial properties. For instance, compounds similar to this compound have demonstrated efficacy against various bacterial strains and fungi.
2. Anticancer Potential
- Preliminary research suggests that indazole derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth. Specific studies have reported that related compounds show antiproliferative activity against human tumor cell lines with IC50 values ranging from nanomolar to micromolar concentrations .
3. Antioxidant Activity
- The compound has been evaluated for its antioxidant capabilities. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage. In vitro assays have indicated that similar indazole derivatives exhibit significant free radical scavenging activity .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacteria and fungi | |
| Anticancer | Induces apoptosis in cancer cells | |
| Antioxidant | Significant free radical scavenging activity |
Case Study: Anticancer Activity
A study conducted on a series of indazole derivatives highlighted the anticancer potential of compounds similar to this compound. The research involved testing these compounds against multiple cancer cell lines. Results showed that certain derivatives inhibited cell proliferation effectively at low concentrations (IC50 values in the nanomolar range), suggesting a promising avenue for further drug development .
Case Study: Antioxidant Properties
In vitro studies have assessed the antioxidant capacity of several indazole derivatives through DPPH radical scavenging assays. Results indicated that these compounds could significantly reduce DPPH radical concentrations in a dose-dependent manner, demonstrating their potential as therapeutic agents against oxidative stress-related diseases .
Q & A
Q. What are the key structural features of 3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid, and how do they influence its reactivity?
The compound contains two critical functional groups: a methoxycarbonyl group at the 3-position and a carboxylic acid at the 5-position. The methoxycarbonyl group enhances electrophilicity, enabling nucleophilic substitutions (e.g., ester hydrolysis), while the carboxylic acid facilitates hydrogen bonding and salt formation, critical for biological interactions. The tetrahydroindazole core contributes to conformational rigidity, influencing binding specificity to enzymes like kinases .
Q. What synthetic routes are commonly used to prepare this compound?
A standard method involves cyclization of cyclohexanone derivatives with phenylhydrazine precursors , followed by selective functionalization. For example:
- Step 1 : Condensation of 3-methoxycarbonyl-cyclohexanone with substituted phenylhydrazine.
- Step 2 : Acid-catalyzed cyclization (e.g., HCl/EtOH, 80–100°C).
- Step 3 : Carboxylic acid introduction via oxidation or direct carboxylation. Yield optimization (60–75%) requires precise control of solvent polarity (DMF or THF) and reaction time (12–24 hours) .
Q. What analytical techniques are recommended for purity assessment?
- HPLC with UV detection (λ = 254 nm) for quantifying impurities (<2%).
- NMR (¹H and ¹³C) to confirm regioselectivity of substituents.
- Mass spectrometry (HRMS-ESI) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 239.08) .
Advanced Research Questions
Q. How do structural modifications at the 3-position affect biological activity?
Q. How can researchers resolve contradictions in reported biological data?
Discrepancies in IC₅₀ values (e.g., 2.5-fold differences between cell lines) often stem from:
- Assay conditions : Variable ATP concentrations (1 mM vs. 100 µM).
- Cellular models : Differential expression of efflux transporters (e.g., P-gp in HeLa vs. HEK293). Resolution :
- Standardize assays using fixed ATP levels (1 mM) and isogenic cell lines .
- Validate activity with orthogonal methods (e.g., surface plasmon resonance for binding kinetics) .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Solvent optimization : Replace DMF with recyclable solvents (e.g., 2-MeTHF) to improve sustainability.
- Catalyst screening : Test Brønsted acids (e.g., p-TsOH) vs. Lewis acids (e.g., ZnCl₂) for cyclization efficiency.
- Process analytics : Use in-line FTIR to monitor intermediate formation and reduce byproducts .
Q. How does the compound interact with biological targets like kinases?
The carboxylic acid group forms salt bridges with conserved lysine residues in kinase ATP-binding pockets, while the methoxycarbonyl group stabilizes hydrophobic interactions. Kinetic studies (e.g., stop-flow fluorescence) reveal a two-step binding mechanism: rapid initial association (k₁ = 1.2 × 10⁶ M⁻¹s⁻¹) followed by conformational adjustment (k₂ = 0.8 s⁻¹) .
Data Contradiction Analysis
Q. Why do some studies report anti-inflammatory activity while others focus on anticancer effects?
- Dose-dependent effects : Anti-inflammatory activity peaks at 10 µM, whereas apoptosis induction requires higher doses (50–100 µM).
- Cell-type specificity : COX-2 inhibition dominates in macrophages, while p53 activation occurs in cancer cells. Recommendation : Conduct transcriptomic profiling (RNA-seq) to map pathway activation across cell types .
Structural Analog Comparison
Q. How does this compound compare to other tetrahydroindazole derivatives?
| Compound (3-Substituent) | Key Differentiator |
|---|---|
| Methoxycarbonyl (target) | Optimal balance of solubility and bioactivity |
| Trifluoromethyl | Higher potency but poor pharmacokinetics |
| Isopropyl | Low activity; used as a synthetic intermediate |
Synthetic Utility : The methoxycarbonyl group serves as a handle for further derivatization (e.g., hydrolysis to free carboxylic acid) .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
